molecular formula C14H11N3O2 B8147619 benzyl N-(6-cyanopyridin-3-yl)carbamate

benzyl N-(6-cyanopyridin-3-yl)carbamate

Cat. No.: B8147619
M. Wt: 253.26 g/mol
InChI Key: XNCLQAUMMSSIIL-UHFFFAOYSA-N
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Description

Benzyl N-(6-cyanopyridin-3-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a cyano group at the 6-position and a benzyl carbamate moiety at the 3-position. Its synthesis involves reacting 5-aminopyridine-2-carbonitrile with benzyl chloroformate in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF), yielding a product with a molecular ion peak at m/z = 220.0 (M+H)⁺ . This compound is of interest in medicinal and synthetic chemistry due to its structural motifs, which are common in enzyme inhibitors and intermediates for drug development.

Properties

IUPAC Name

benzyl N-(6-cyanopyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-8-12-6-7-13(9-16-12)17-14(18)19-10-11-4-2-1-3-5-11/h1-7,9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCLQAUMMSSIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(6-cyanopyridin-3-yl)carbamate typically involves the reaction of 6-cyanopyridine-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(6-cyanopyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl N-(6-cyanopyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(6-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyridine moiety can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

  • 6-Chloronicotinic Acid Derivatives: Unlike the cyano-substituted pyridine in benzyl N-(6-cyanopyridin-3-yl)carbamate, 6-chloronicotinic acid derivatives (e.g., 6-BOC-hydrazinopyridine-3-carboxylic acid) feature a chlorine atom at the 6-position. The chlorine substituent influences reactivity in nucleophilic substitutions, enabling hydrazine or BOC-protected hydrazine incorporation .
  • Benzyl vs. Phenyl Carbamates: A related prostate tumor-inhibiting carbamate (compound 6 in ) replaces the benzyl group with a phenyl carbamate.
  • Isosorbide-Based Carbamates : Di-carbamates (e.g., di-ethyl or di-4-nitrophenyl carbamates) on isosorbide frameworks exhibit acetylcholinesterase (AChE) inhibition, whereas benzyl carbamates at the 2-position show higher selectivity for butyrylcholinesterase (BuChE). This highlights the role of substituents in modulating enzyme selectivity .

Physicochemical and Spectroscopic Properties

  • NMR Signatures : The benzyl group in carbamates produces distinct methylene proton signals (δH ~4.3–4.5), as seen in compound 6 (δH 4.39), whereas phenyl or tert-butyl groups alter chemical shift patterns .
  • Molecular Weight and Solubility : The target compound’s m/z = 220.0 suggests moderate hydrophobicity, comparable to phenyl carbamates but less polar than BOC-protected derivatives, impacting solubility and bioavailability .

Comparative Data Table

Compound Name Structural Features Synthesis Method Biological Activity Key Data
This compound 6-cyano pyridine, benzyl carbamate Benzyl chloroformate, THF, 2.5 days Not reported (potential oncology) m/z = 220.0 (M+H)⁺
17-O-[N-(Benzyl)carbamoyl]-latrunculin A Benzyl carbamate side chain Substitution of phenyl with benzyl Antimetastatic (prostate cancer) δH 4.39 (H₂-2'), δC 153.5 (C-1')
Isosorbide 2-Benzyl Carbamate Benzyl carbamate at 2-position Di-tert-butyl dicarbonate, DMF Selective BuChE inhibition IC₅₀ BuChE: <10 µM
6-BOC-Hydrazinopyridine-3-carboxylic Acid BOC-protected hydrazine BOC-anhydride, triethylamine Intermediate for drug synthesis N/A (synthetic intermediate)

Biological Activity

Benzyl N-(6-cyanopyridin-3-yl)carbamate is an organic compound notable for its potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

This compound features a benzyl group , a cyanopyridine moiety , and a carbamate functional group . The structural arrangement of these components is critical as it influences the compound's reactivity and interactions with biological targets. The cyanopyridine moiety, in particular, enhances binding affinity to various enzymes and receptors, making it a candidate for further pharmacological exploration.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound binds to active sites on enzymes, potentially inhibiting their activity. This inhibition can modulate various biochemical pathways, impacting metabolic processes and cellular functions.
  • Receptor Interaction : The cyanopyridine component may interact with specific receptors, influencing their activity and downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes linked to cancer progression, suggesting potential applications in cancer therapeutics.
  • Anticancer Properties : Preliminary investigations suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines while sparing normal cells. This selective toxicity is crucial for developing effective cancer treatments.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
Benzyl N-(6-cyanopyridin-2-yl)carbamateExhibits enzyme inhibition; structural differences may affect reactivity.
Benzyl N-(4-cyanopyridin-2-yl)carbamateDifferent positioning of the cyano group; distinct biological activity profile.
Benzyl N-(6-aminopyridin-2-yl)carbamateContains an amino group instead of a cyano group; varying biological effects.

The positioning of the cyanopyridine moiety significantly influences the reactivity and interaction capabilities of these compounds, which is essential for their potential applications in drug design.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

  • In Vitro Assays : Various in vitro assays have demonstrated its ability to inhibit enzyme activity associated with cancer metabolism. For example, compounds structurally related to this compound showed strong antiproliferative effects on cancer cell lines while exhibiting low toxicity towards normal cells .
  • Mechanistic Studies : Research has focused on elucidating the exact mechanisms through which this compound interacts with enzymes. Binding studies indicate that the carbamate group plays a crucial role in forming covalent bonds with enzyme active sites .

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